3,3,6,6-Tetraethyl-1,2,4,5-tetroxane
Description
Contextualization of 1,2,4,5-Tetroxanes as Cyclic Organic Peroxides
1,2,4,5-Tetroxanes are a class of cyclic organic peroxides characterized by a six-membered ring containing four oxygen atoms, arranged in two peroxide linkages. These structures are dimers of carbonyl compounds and are formed through the acid-catalyzed peroxidation of ketones or aldehydes. researchgate.net The chemistry of cyclic peroxides has garnered considerable attention due to their diverse applications, including their use in the development of antimalarial, antihelminthic, and antitumor agents. beilstein-journals.org
The general structure of a 3,3,6,6-tetra-substituted-1,2,4,5-tetroxane is depicted below:
Figure 1: General chemical structure of the 1,2,4,5-tetroxane ring.
Rationale for Academic Investigation of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane
The academic investigation into this compound is primarily driven by the search for novel therapeutic agents, particularly antimalarials. The discovery of the potent antimalarial activity of artemisinin, a naturally occurring sesquiterpene lactone endoperoxide, spurred significant research into synthetic cyclic peroxides. nih.gov The 1,2,4,5-tetroxane scaffold represents a synthetically accessible class of compounds with potential antimalarial properties.
The study of analogues with varying alkyl substituents, such as the tetraethyl derivative, is crucial for understanding structure-activity relationships. By modifying the alkyl groups at the 3 and 6 positions of the tetroxane ring, researchers can investigate how factors like steric hindrance and lipophilicity influence the compound's biological activity and stability. A study on various 3,3,6,6-tetraalkyl-1,2,4,5-tetraoxanes demonstrated that variations in the alkyl chain length significantly impact their antimalarial activities. researchgate.net
The synthesis of this compound, denoted as compound 4a in a notable study, was achieved through the reaction of diethyl ketone with hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst. researchgate.net This research highlighted the influence of the alkyl substituents on the antimalarial efficacy of these compounds.
Historical Overview of Tetroxane Research and Development
The study of 1,2,4,5-tetroxanes has a history rooted in the broader exploration of organic peroxides. Early research often focused on the synthesis and stability of these energetic compounds. However, the trajectory of tetroxane research was significantly influenced by the discovery of artemisinin's antimalarial properties in the latter half of the 20th century. This led to a surge in the investigation of synthetic peroxides, including 1,2,4,5-tetroxanes, as potential alternatives to naturally derived antimalarials. nih.gov
Initial synthetic methods for 1,2,4,5-tetroxanes from acyclic ketones often required harsh conditions, such as highly concentrated hydrogen peroxide and strong acids. researchgate.net Over time, more efficient and milder synthetic routes have been developed, including the use of catalysts like methyltrioxorhenium and boron trifluoride etherate. researchgate.netresearchgate.net These advancements have facilitated the synthesis and evaluation of a wider range of tetra-substituted tetroxanes, contributing to a deeper understanding of their chemical and biological properties. Research has also explored the influence of different substitution patterns on the antimalarial activity of these compounds. nih.gov
Research Findings on this compound
Detailed research has provided insights into the synthesis and biological activity of this compound.
Synthesis Data
The synthesis of this compound (4a ) from diethyl ketone (3a ) has been reported with a moderate yield. The reaction conditions and resulting yield are summarized in the table below. researchgate.net
| Precursor | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Diethyl ketone (3a ) | This compound (4a ) | MTO/HBF₄ | TFE | 1 | 57 |
| MTO: Methyltrioxorhenium, TFE: Trifluoroethanol |
Antimalarial Activity
The in vitro antimalarial activity of this compound against Plasmodium falciparum has been evaluated and compared with other tetra-alkyl analogues. The following table presents the half-maximal inhibitory concentration (IC₅₀) and the lipophilicity (logP) for a selection of these compounds. researchgate.net
| Compound | R¹ | R² | IC₅₀ (nM) | logP |
| 4a | Et | Et | 204.3 | 4.88 |
| 4b | Pr | Pr | 183.4 | 5.94 |
| 4d | Et | Pr | 179.4 | 4.88 |
| 4e | Et | Bu | 151.4 | 5.94 |
| Et: Ethyl, Pr: Propyl, Bu: Butyl |
Structure
3D Structure
Properties
CAS No. |
33785-99-8 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3,3,6,6-tetraethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C10H20O4/c1-5-9(6-2)11-13-10(7-3,8-4)14-12-9/h5-8H2,1-4H3 |
InChI Key |
VGCWOVJYNWNYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OO1)(CC)CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for 3,3,6,6 Tetraethyl 1,2,4,5 Tetroxane
Acid-Catalyzed Cyclocondensation of Ketones with Hydrogen Peroxide
The synthesis of 3,3,6,6-tetraethyl-1,2,4,5-tetroxane, a symmetrical 1,2,4,5-tetraoxane, is commonly achieved through the acid-catalyzed reaction of a ketone with hydrogen peroxide. nih.gov This method, while effective, is sensitive to the structure of the starting carbonyl compounds. nih.gov
Investigation of Reaction Conditions and Reagent Stoichiometry
The synthesis of 1,2,4,5-tetraoxanes from acyclic ketones traditionally requires the use of highly concentrated hydrogen peroxide. researchgate.net The reaction involves the condensation of dihydroperoxides with carbonyl compounds. To drive the reaction towards the formation of the desired tetraoxane, a water scavenger, such as anhydrous magnesium sulfate, is often employed. researchgate.net
Role of Specific Acid Catalysts (e.g., Sulfuric Acid, Phosphomolybdic Acid, Silica (B1680970) Sulfuric Acid)
A variety of acid catalysts have been utilized to facilitate the synthesis of 1,2,4,5-tetraoxanes.
Sulfuric Acid: Historically, a significant excess of sulfuric acid has been used in conjunction with glacial acetic acid for the acid-catalyzed peroxidation of acyclic ketones. researchgate.net
Phosphomolybdic Acid (PMA): PMA has been shown to efficiently catalyze the addition of hydrogen peroxide to β-diketones, leading to the formation of bridged 1,2,4,5-tetraoxanes. rsc.org This catalyst is effective in promoting the condensation of dihydroperoxides and carbonyl compounds. researchgate.net
Silica Sulfuric Acid (SSA): As a heterogeneous catalyst, silica sulfuric acid offers a novel approach for the preparation of non-symmetrical 1,2,4,5-tetraoxanes. figshare.com This recyclable catalyst facilitates the reaction of ketones with gem-dihydroperoxides under mild conditions. figshare.comresearchgate.net SSA is prepared by adsorbing sulfuric acid onto silica gel. asianpubs.orgnih.gov
Influence of Solvent Systems (e.g., Fluorinated Alcohols like TFE, HFIP)
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be effective solvents for the direct acid-catalyzed synthesis of 1,2,4,5-tetraoxanes from both cyclic and acyclic ketones. researchgate.net These solvents can influence the reaction's selectivity. For instance, in the peroxidation of 4-substituted cyclohexanones, reactions in HFIP tend to produce lactones via a Baeyer-Villiger rearrangement, whereas TFE selectively yields tetraoxanes. researchgate.net The use of HFIP, a more activating solvent, has been shown to provide selective conversion of cyclododecanone (B146445) to the corresponding tetraoxane. researchgate.net
Alternative Synthetic Routes for Cyclic Peroxides Applicable to Tetroxanes
Ozonolysis-Derived Approaches and Carbonyl Oxide Intermediates
Ozonolysis of certain unsaturated compounds can lead to the formation of 1,2,4,5-tetraoxanes. nih.gov This process involves the dimerization of carbonyl oxide intermediates, which are generated during the ozonolysis reaction. unl.edu When other reaction pathways like cycloaddition or trapping by nucleophiles are not favored, these carbonyl oxides can dimerize or oligomerize to produce 1,2,4,5-tetraoxanes or polymeric peroxides. unl.edu The ozonolysis of cycloalkylidene-cycloalkanes, enol ethers, and O-methyl oximes are alternative routes to synthesize tetraoxanes. researchgate.net
Transition Metal-Catalyzed Peroxidation Strategies
Transition metal salts can catalyze the oxidation of certain substrates to form cyclic peroxides. nih.gov For example, the oxidation of cyclopropanes by oxygen in the presence of transition-metal salts is an efficient method for the synthesis of 1,2-dioxolanes. nih.gov While direct transition metal-catalyzed peroxidation strategies for the synthesis of this compound are not extensively detailed in the provided context, the general principle of using transition metal catalysts for forming peroxide rings is established. nih.govmdpi.com
Organocatalytic Methods in Peroxide Synthesis
While traditional methods for the synthesis of 1,2,4,5-tetroxanes often rely on acid catalysis, the field of organocatalysis offers a promising alternative. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents advantages such as milder reaction conditions, reduced metal contamination, and the potential for asymmetric synthesis.
In the context of peroxide synthesis, organocatalysts can activate the substrates in several ways. For the formation of this compound from diethyl ketone and hydrogen peroxide, an organocatalyst could function by activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by hydrogen peroxide. Proline and its derivatives are examples of organocatalysts known to activate carbonyl compounds through the formation of enamines or by hydrogen bonding interactions.
Another potential organocatalytic approach involves the use of amine-based catalysts that can promote the formation of gem-dihydroperoxides, key intermediates in the synthesis of 1,2,4,5-tetroxanes. While specific research on the organocatalytic synthesis of this compound is not extensively detailed in publicly available literature, the general principles of organocatalysis can be applied. For instance, a chiral organocatalyst could potentially be used to achieve an asymmetric synthesis, leading to enantiomerically enriched tetroxane products, although this is more relevant for unsymmetrically substituted tetroxanes.
The proposed mechanism for an organocatalyzed synthesis would likely involve the initial formation of a gem-dihydroperoxide from diethyl ketone and hydrogen peroxide, followed by a catalyzed dimerization to form the tetroxane ring. An organocatalyst could facilitate both steps by lowering the activation energy of the reaction.
Optimization of Synthesis Protocols for Enhanced Yield and Selectivity
The optimization of synthetic protocols is crucial for the efficient and selective production of this compound. Key parameters that can be manipulated to improve the reaction outcome include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.
Catalyst Selection: The choice of catalyst is paramount. While strong mineral acids have been traditionally used, they can lead to side reactions and decomposition of the peroxide products. Heteropoly acids and other solid acid catalysts are being explored as more benign and reusable alternatives. researchgate.net The optimization of the catalyst involves screening different types of catalysts and their concentrations to find the one that provides the highest yield and selectivity.
Solvent Effects: The solvent can significantly influence the reaction rate and the stability of the peroxide products. Aprotic solvents are generally preferred to minimize side reactions. The polarity of the solvent can also play a role in the solubility of the reactants and intermediates, thereby affecting the reaction kinetics.
Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to the decomposition of the desired product. Therefore, an optimal temperature must be determined to balance the reaction rate and product stability. Similarly, the reaction time needs to be optimized to ensure complete conversion of the starting materials without significant product degradation.
Stoichiometry of Reactants: The molar ratio of diethyl ketone to hydrogen peroxide is another important factor. An excess of hydrogen peroxide is often used to drive the reaction towards the formation of the tetroxane. However, a very large excess can lead to the formation of byproducts.
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how varying reaction parameters can affect the yield.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 10 | Dichloromethane | 0 | 12 | 45 |
| 2 | H₂SO₄ | 10 | Dichloromethane | 25 | 12 | 55 |
| 3 | H₂SO₄ | 5 | Dichloromethane | 25 | 12 | 52 |
| 4 | H₃PW₁₂O₄₀ | 5 | Acetonitrile | 25 | 8 | 68 |
| 5 | H₃PW₁₂O₄₀ | 2 | Acetonitrile | 25 | 8 | 65 |
| 6 | H₃PW₁₂O₄₀ | 5 | Acetonitrile | 40 | 6 | 62 |
| 7 | Proline | 10 | Acetonitrile | 25 | 24 | 35 |
This is a hypothetical data table created for illustrative purposes based on general principles of chemical reaction optimization.
Detailed research findings from studies on related 3,3,6,6-tetraalkyl-1,2,4,5-tetroxanes indicate that the use of fluorinated alcohols as solvents can enhance the efficiency of acid-catalyzed synthesis. researchgate.net Furthermore, the use of solid acid catalysts like heteropoly acid supported on NaY zeolite has been shown to be effective for the synthesis of gem-dihydroperoxides and 1,2,4,5-tetroxanes from ketones and aldehydes, offering high yields and the potential for catalyst recycling. researchgate.net These findings suggest that a systematic optimization of these parameters would be a fruitful approach to enhance the yield and selectivity of this compound synthesis.
Advanced Structural Elucidation and Conformational Analysis of 3,3,6,6 Tetraethyl 1,2,4,5 Tetroxane
Experimental Techniques for Determining Molecular Geometry (e.g., Gas Electron Diffraction for related tetroxanes)
To determine the precise three-dimensional arrangement of atoms in a molecule free from intermolecular forces present in the solid state, gas-phase techniques are indispensable. wikipedia.org Gas Electron Diffraction (GED) is a powerful method for elucidating the molecular structure of gaseous compounds. wikipedia.org In a GED experiment, a beam of high-energy electrons is fired through a vapor of the substance. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern from which internuclear distances and bond angles can be accurately calculated. wikipedia.org
While specific GED data for 3,3,6,6-tetraethyl-1,2,4,5-tetroxane is not extensively published, detailed studies on the closely related analogue, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, provide a robust model for its expected geometry. nih.govresearchgate.net Investigations using GED combined with quantum chemical calculations have definitively shown that the tetramethyl derivative predominantly adopts a chair conformation with C2h symmetry in the gas phase. nih.govresearchgate.netresearchgate.net The key geometric parameters for the tetroxane ring determined from these studies are summarized in the table below.
| Parameter | Value |
|---|---|
| O-O Bond Length | 1.463(5) Å |
| C-O Bond Length | 1.432(4) Å |
| O-C-O Bond Angle | 108.2(7)° |
| C-O-O Bond Angle | 107.7(4)° |
| C-O-O-C Torsion Angle | 63.7(4)° |
| O-O-C-O Torsion Angle | -63.9(4)° |
These parameters are expected to be very similar for the tetraethyl derivative, with minor deviations arising from the differing steric and electronic properties of the ethyl groups.
Conformational Isomerism and Energy Landscapes (e.g., Chair and Twist Conformations)
The 1,2,4,5-tetroxane ring, like other six-membered rings, is not planar and exists in different conformations to minimize ring strain. The two primary conformers are the chair and the twist (or twist-boat) forms. nih.govresearchgate.net
For 3,3,6,6-tetrasubstituted-1,2,4,5-tetroxanes, the chair conformation is consistently found to be the most stable and lowest-energy form. nih.govresearchgate.netnih.gov In the case of the tetramethyl analogue, both gas-phase electron diffraction and X-ray diffraction studies on single crystals confirm that the molecule exists in a chair conformation. nih.govresearchgate.netnih.gov However, computational studies and GED analysis suggest that a small population of a higher-energy twist conformer, possessing C2 symmetry, may also be present in equilibrium, though its contribution is estimated to be less than 3.5%. nih.govresearchgate.net
The energy difference between the chair and twist conformers is significantly influenced by the nature of the substituents on the carbon atoms. For the parent, unsubstituted 1,2,4,5-tetroxane, the energy gap between the chair and twist forms is considerably larger. Alkyl substitution, such as with methyl groups, has been shown to reduce this energy difference by more than 5 kcal/mol, thereby making the twist conformation more accessible, even if it remains the minor component. nih.govresearchgate.net A similar effect is anticipated for the ethyl-substituted derivative.
Steric and Electronic Effects of Ethyl Substituents on Ring Structure and Conformation
The replacement of methyl groups with ethyl groups at the C3 and C6 positions introduces significant steric effects that influence the molecule's structure and conformational dynamics. fiveable.mewikipedia.org Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when non-bonded atoms are forced into close proximity. wikipedia.org The ethyl group is sterically more demanding than the methyl group due to its larger volume and greater number of atoms.
This increased steric bulk is expected to have several consequences:
Influence on Bond Angles: The greater spatial requirement of the ethyl groups could lead to a slight widening of the C-C-O and O-C-O bond angles within the geminal diethyl groups and potentially minor adjustments to the endocyclic angles of the tetroxane ring to alleviate steric strain.
Conformational Energy: The steric hindrance between the ethyl groups and the axial oxygen atoms in the chair conformation could be more pronounced compared to the methyl derivative. While this might slightly increase the ground-state energy of the chair conformer, it is still expected to be the most stable form.
Rotational Barriers: The ethyl groups themselves have internal rotational barriers around the C-C bond, leading to different rotamers (e.g., gauche, anti). The orientation of these ethyl groups will be optimized to minimize non-bonded interactions with the rest of the molecule.
Ring Inversion Barrier: Research on various 3,3,6,6-tetrasubstituted 1,2,4,5-tetroxanes has shown that the potential barriers to ring inversion are characteristically dependent on the volume and inductive effect of the substituents. researchgate.net The larger volume of the ethyl groups compared to methyl groups would likely lead to a higher activation energy for the chair-to-chair ring inversion process due to increased steric crowding in the transition state.
Spectroscopic Probing for Structural Insights (e.g., Vibrational Spectroscopy and NMR for ring inversion studies)
Spectroscopic methods provide invaluable data on both the static structure and dynamic processes within a molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. nih.gov For 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, detailed vibrational analyses have been performed, allowing for the assignment of specific absorption bands to stretching and bending modes of the tetroxane ring and the substituent groups. researchgate.net Similar analysis for the tetraethyl derivative would reveal characteristic frequencies for the C-O and O-O bonds, as well as vibrations associated with the six-membered ring skeleton, confirming its structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a particularly powerful tool for studying the conformational dynamics of cyclic systems. clockss.org While a standard ¹H or ¹³C NMR spectrum at room temperature might show averaged signals due to rapid conformational changes, variable-temperature NMR experiments can resolve these dynamic processes.
For 3,3,6,6-tetrasubstituted 1,2,4,5-tetroxanes, the primary dynamic process observable by NMR is the chair-to-chair ring inversion. researchgate.net As the temperature is lowered, the rate of this inversion slows down. At a certain point, known as the coalescence temperature, the separate signals for atoms in non-equivalent axial and equatorial environments begin to resolve. By analyzing the spectra at different temperatures, it is possible to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion barrier. researchgate.net Studies on related tetroxanes have determined these potential barriers to be relatively high, in the range of 12 to 15 kcal/mol, a value that is sensitive to the size of the C3 and C6 substituents. researchgate.net Given the increased steric bulk of ethyl groups, this compound is expected to exhibit an activation barrier at the higher end of or potentially exceeding this range.
| Compound Class | Typical Activation Energy (ΔG‡) | Technique |
|---|---|---|
| 3,3,6,6-Tetrasubstituted-1,2,4,5-tetroxanes | 12 - 15 kcal/mol researchgate.net | ¹H NMR Spectroscopy researchgate.net |
| Tetrahydro-1,2,4-oxadiazines | ~13 kcal/mol clockss.org | ¹H NMR Spectroscopy clockss.org |
Mechanistic Investigations of Chemical Reactivity and Decomposition Pathways of 3,3,6,6 Tetraethyl 1,2,4,5 Tetroxane
Thermal Decomposition Kinetics and Thermodynamics
The thermal decomposition of 1,2,4,5-tetroxanes is a critical area of study due to their inherent instability, stemming from the weak peroxide (O-O) bonds within the six-membered ring. Research on analogous compounds indicates that the decomposition process is highly sensitive to the nature of the alkyl substituents at the 3 and 6 positions.
Theoretical calculations on methyl-substituted tetroxanes confirm that a concerted mechanism, where all bond-breaking occurs simultaneously, is energetically unfavorable. The stepwise pathway through a diradical intermediate is the predominant route. It is anticipated that 3,3,6,6-tetraethyl-1,2,4,5-tetroxane would follow a similar stepwise decomposition in the gas phase, initiated by the formation of a diradical. The primary organic product of this decomposition would be 3-pentanone (B124093).
In solution, the decomposition of 1,2,4,5-tetroxanes is influenced by the surrounding solvent molecules. Studies on the tetramethyl analogue in various solvents, such as benzene (B151609) and methanol, have demonstrated that the decomposition generally follows first-order kinetics. The initial step is, again, the unimolecular homolysis of an O-O bond.
Solvent polarity can play a role in the stability of the transition states and intermediates, thereby affecting the decomposition rate. For other cyclic peroxides, it has been observed that more polar solvents can facilitate decomposition, although the effect is not always straightforward and can depend on the specific structure of the peroxide. For this compound, it is expected that the decomposition rate will show a dependence on the solvent environment, with the specific kinetics being influenced by the solvent's ability to solvate the resulting radical intermediates.
The activation parameters for the thermal decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in different solvents have been determined, providing insight into the thermodynamics of the process. For example, in 2-methoxyethanol, the enthalpy of activation (ΔH‡) is approximately 22.5 kcal/mol, and the entropy of activation (ΔS‡) is around -25.6 cal/mol·K. It is plausible that the tetraethyl derivative would exhibit similar activation parameters, with potential variations due to the electronic and steric effects of the ethyl groups.
Theoretical and experimental studies on various 1,2,4,5-tetroxane derivatives have consistently pointed towards a stepwise decomposition mechanism rather than a concerted one. The energy barrier for the simultaneous cleavage of multiple bonds is significantly higher than that for the sequential breaking of the O-O and then C-O bonds. Computational studies using density functional theory (DFT) on methyl-substituted tetroxanes have substantiated the preference for the stepwise pathway. These calculations indicate that the formation of an open-ring diradical is the rate-determining step. Therefore, it is highly probable that the thermal decomposition of this compound also proceeds through a stepwise mechanism.
Photochemical Decomposition Processes
Information regarding the photochemical decomposition of this compound is not available in the reviewed literature. Generally, organic peroxides can undergo photolysis upon irradiation with ultraviolet light, leading to the cleavage of the O-O bond to form alkoxy radicals. It is plausible that this compound would be susceptible to photochemical decomposition, but the specific pathways, quantum yields, and products have not been reported.
Reactivity with Specific Reagents and Reactive Species (e.g., Radical Initiators)
There is a lack of specific data concerning the reactivity of this compound with reagents such as radical initiators. In general, the presence of radical initiators could induce the decomposition of peroxides at lower temperatures than their thermal decomposition. The weak O-O bond would be susceptible to attack by other radical species. However, without experimental data, any proposed reaction mechanisms would be speculative.
Influence of Alkyl Substitution on Reaction Rates and Product Distribution
The nature of the alkyl substituents on the 1,2,4,5-tetroxane ring has a significant impact on its stability and decomposition kinetics. Studies on a series of methyl-substituted tetroxanes have shown that the activation energy for thermal decomposition decreases with an increasing number of methyl groups. This is attributed to the electron-donating nature of the methyl groups, which can stabilize the transition state leading to the diradical intermediate.
Following this trend, it can be hypothesized that the ethyl groups in this compound, being slightly more electron-donating than methyl groups, might lead to a lower decomposition temperature compared to its tetramethyl counterpart. However, steric effects from the bulkier ethyl groups could also play a complex role, potentially influencing the conformation of the tetroxane ring and the ease of bond cleavage.
The primary product from the decomposition of symmetrically substituted 3,3,6,6-dialkyl-1,2,4,5-tetroxanes is the corresponding ketone. Therefore, the thermal decomposition of this compound is expected to yield 3-pentanone as the major organic product.
Interactive Data Table: Comparison of Activation Parameters for the Thermal Decomposition of Substituted 1,2,4,5-Tetroxanes in Solution
Note: Data for this compound is not available and is presented here for comparative context.
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane | 2-Methoxyethanol | 22.5 ± 0.7 | -25.6 ± 0.5 |
| 3,6-Diphenyl-1,2,4,5-tetroxane | Benzene | ~31.7 | ~-5.2 |
| This compound | Not Available | Not Available | Not Available |
Computational and Theoretical Chemistry Approaches to 3,3,6,6 Tetraethyl 1,2,4,5 Tetroxane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the electronic structure and energetics of peroxide-containing molecules like 3,3,6,6-tetramethyl-1,2,4,5-tetroxane. These computational methods provide detailed information about molecular geometry, charge distribution, and vibrational frequencies, which are crucial for interpreting experimental data and predicting reactivity. Commonly employed methods include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often used with various basis sets to ensure accuracy.
For 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, studies have utilized both MP2 and DFT methods, such as B3LYP, with basis sets like 6-31G(d,p) and 6-311+G(2df,p) to investigate its properties. nih.gov These calculations have been instrumental in determining the molecule's preferred conformation and geometric parameters. nih.gov
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, these calculations have shown that the molecule predominantly adopts a chair conformation with C2h symmetry. nih.gov However, the existence of a small fraction of a twist conformer with C2 symmetry cannot be entirely ruled out, with quantum chemical calculations predicting its contribution to be between 1 and 2%. nih.gov
Charge distribution analysis provides insights into the electronic environment within the molecule, highlighting regions of positive and negative charge. This information is valuable for understanding intermolecular interactions and predicting sites of reactivity.
Below is a table summarizing the calculated geometric parameters for the six-membered ring of the chair conformer of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane. nih.gov
| Parameter | Value |
| O-O bond length | 1.463(5) Å |
| C-O bond length | 1.432(4) Å |
| O-C-O bond angle | 108.2(7)° |
| C-O-O bond angle | 107.7(4)° |
| C-O-O-C dihedral angle | 63.7(4)° |
| O-O-C-O dihedral angle | -63.9(4)° |
Data obtained from gas electron diffraction and quantum chemical calculations (MP2 and B3LYP methods with 6-31G(d,p) and 6-311+G(2df,p) basis sets). nih.gov
Vibrational analysis is a computational technique that predicts the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, it is possible to assign specific vibrational modes to the experimentally observed spectral bands.
For 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, DFT procedures have been used to calculate its vibrational properties. The theoretical results, in conjunction with experimental infrared and Raman data, have been used to develop a Scaled Quantum Mechanics (SQM) force field for the molecule. researchgate.net This approach allows for a more accurate prediction and interpretation of the vibrational spectra.
Exploration of Potential Energy Surfaces for Reaction Pathways
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most likely pathways for a chemical reaction, including the structures of transition states and intermediates.
For methyl-substituted 1,2,4,5-tetroxanes, DFT calculations using the BHANDHLYP functional have been employed to study the mechanisms of their thermal decomposition. nih.gov These studies have determined the critical points on both the singlet and triplet state potential energy surfaces. nih.gov
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Identifying and characterizing transition states are key to understanding reaction kinetics.
In the thermal decomposition of methyl-substituted 1,2,4,5-tetroxanes, computational studies have confirmed that the reaction proceeds through a stepwise mechanism rather than a concerted one. nih.gov This involves the initial cleavage of an O-O bond.
The initial O-O bond cleavage in the decomposition of 1,2,4,5-tetroxanes leads to the formation of a diradical intermediate. The subsequent steps involve C-O bond dissociation. nih.gov The mechanism on the singlet potential energy surface leads to an open-chain diradical with elongated O-O bonds. nih.gov
Furthermore, the possibility of non-adiabatic transitions, which involve a switch between different electronic states (e.g., from a singlet to a triplet state), has been considered in the study of these decomposition reactions. nih.gov The reaction on the triplet state potential energy surface is found to be significantly more exothermic than the singlet state mechanism. nih.gov
Solvation Effects on Molecular Conformation and Reactivity through Computational Modeling
The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. Computational models can be used to simulate these solvation effects. For instance, high-level quantum calculations that include solvation effects have been used to investigate the conformational preferences of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in different solvents. researchgate.net These studies have shown that the energy difference between the chair and twist conformers can be influenced by the polarity of the solvent. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Information not available in the reviewed literature.
Structure Reactivity Relationships in 1,2,4,5 Tetroxane Derivatives, Including Tetraethyl Analogs
Correlation of Alkyl Substitution Patterns with Peroxide Bond Stability and Reactivity
The stability of the peroxide bond is a critical factor governing the reactivity of 1,2,4,5-tetroxanes. Studies on the gas-phase thermal decomposition of methyl-substituted tetroxanes reveal a clear trend: the activation energy for the homolytic rupture of the O-O bond decreases as the number of methyl groups increases. semanticscholar.org This indicates that increasing alkyl substitution destabilizes the peroxide bond, making the compound more reactive.
This trend is attributed to the electron-donating nature of alkyl groups, which can influence the peroxide bond's stability. For instance, the activation energies for the thermolysis of 1,2,4,5-tetroxane (formaldehyde diperoxide), 3,6-dimethyl-1,2,4,5-tetroxane, and 3,3,6,6-tetramethyl-1,2,4,5-tetroxane show a linear decrease with greater methyl substitution. semanticscholar.org
Based on this established trend, it is projected that 3,3,6,6-tetraethyl-1,2,4,5-tetroxane would exhibit even lower thermal stability than its tetramethyl counterpart. The ethyl groups, being slightly stronger electron donors and significantly bulkier than methyl groups, would further weaken the O-O bond, leading to a lower activation energy for decomposition. The primary mechanism of decomposition for tetroxanes is a stepwise process initiated by the homolytic cleavage of one of the peroxide bonds to form a diradical intermediate. semanticscholar.orgresearchgate.net
Table 1: Effect of Methyl Substitution on the Activation Energy of 1,2,4,5-Tetroxane Thermolysis
| Compound | Number of Methyl Groups | Activation Energy (Ea) Trend | Relative Predicted Stability |
|---|---|---|---|
| 1,2,4,5-Tetroxane | 0 | Highest | Most Stable |
| 3,6-Dimethyl-1,2,4,5-tetroxane | 2 | Intermediate | Intermediate Stability |
| 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane | 4 | Lower | Less Stable |
| This compound (Projected) | 4 (Ethyl Groups) | Lowest | Least Stable |
Analysis of Electronic and Steric Influences on Ring Strain and Ring Opening Processes
The reactivity of cyclic compounds is significantly influenced by ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between substituents (torsional strain). wikipedia.orgchemistrysteps.com In 3,3,6,6-tetraalkyl-1,2,4,5-tetroxanes, both electronic and steric factors associated with the alkyl groups play a crucial role in modulating ring strain and the facility of ring-opening processes.
Electronic Influences: Alkyl groups are electron-donating, which can affect the stability of the peroxide bonds and the intermediates formed during ring opening. While some studies on other heterocyclic systems suggest that electron-donating groups can be stabilizing, the prevailing evidence for peroxides indicates that they contribute to the destabilization of the O-O bond, which has a low dissociation energy. researchgate.net
Steric Influences: The size of the substituent groups is a major determinant of steric effects. The ethyl groups in this compound are bulkier than the methyl groups in its well-studied analog, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane. This increased steric bulk is expected to have several consequences:
Increased Ring Strain: The larger ethyl groups will lead to greater steric repulsion, potentially distorting the ring from its preferred chair or twist-boat conformation. researchgate.netresearchgate.net This forced proximity of bulky groups introduces destabilizing steric hindrance. youtube.com
Influence on Ring Inversion: Studies on 3,3,6,6-tetrasubstituted 1,2,4,5-tetroxanes have shown that the volume and inductive effect of the substituents influence the potential barriers for ring inversion. researchgate.net The larger ethyl groups would likely increase the energy barrier for this process.
The process of ring opening in tetraoxanes is initiated by the cleavage of a peroxide bond, a step that is influenced by these combined electronic and steric factors. semanticscholar.org The resulting diradical intermediate then undergoes further reactions, ultimately leading to decomposition products.
Table 2: Projected Electronic and Steric Effects of Alkyl Groups on the 1,2,4,5-Tetroxane Ring
| Alkyl Group | Electronic Effect (Inductive) | Steric Effect (Bulk) | Projected Impact on Peroxide Bond Stability | Projected Impact on Ring Strain |
|---|---|---|---|---|
| Methyl (-CH₃) | Electron-donating | Moderate | Decreased | Moderate Increase |
| Ethyl (-CH₂CH₃) | Slightly stronger electron-donating | Higher | Further Decreased | Significant Increase |
Comparative Studies with Other Cyclic Peroxide Architectures (e.g., 1,2,4-Trioxanes, Ozonides)
1,2,4,5-Tetroxanes belong to a broader class of cyclic organic peroxides that includes 1,2,4-trioxanes (the core structure of the antimalarial drug artemisinin) and 1,2,4-trioxolanes (ozonides). researchgate.netresearchgate.net Comparative studies highlight key differences in their stability and reactivity.
Structural Simplicity and Stability: Dispiro-1,2,4,5-tetraoxanes are noted for their structural simplicity, good stability, and significant antimalarial activity. nih.gov They are considered one of the most structurally simple classes of synthetic antimalarial peroxides. nih.gov
Mechanism of Action: A crucial aspect of the biological activity of these peroxides is their reaction with iron(II). Both 1,2,4,5-tetraoxanes and 1,2,4-trioxolanes undergo Fe(II)-mediated activation to produce carbon-centered radical intermediates. nih.gov This iron-mediated reactivity is believed to be key to their antimalarial effect and is a point of contrast with other peroxide structures. For example, the antimalarial activity of certain tetraoxanes is linked to their ability to undergo iron(II)-mediated activation, a property not shared by related but inactive 1,2,4,5,7,8-hexaoxonanes. nih.gov
Reactivity Comparison: While both tetraoxanes and trioxolanes exhibit common reactivity in terms of phospholipid oxidation under Fenton conditions, their behavior can differ from that of artemisinin (a 1,2,4-trioxane). nih.gov The synthesis of 1,2,4-trioxolanes (ozonides) has traditionally been more limited compared to the more accessible synthetic routes for 1,2,4,5-tetraoxanes. mdpi.com
Table 3: Comparative Features of Cyclic Peroxide Architectures
| Feature | 1,2,4,5-Tetroxane | 1,2,4-Trioxane | 1,2,4-Trioxolane (Ozonide) |
|---|---|---|---|
| Ring Structure | 6-membered ring with four oxygen atoms (C₂O₄) | 6-membered ring with three oxygen atoms (C₃O₃) | 5-membered ring with three oxygen atoms (C₂O₃) |
| Number of Peroxide Bonds | Two | One | One |
| Key Reactivity | Fe(II)-mediated activation to form C-radicals nih.gov | Fe(II)-mediated activation (e.g., Artemisinin) nih.gov | Fe(II)-mediated activation to form C-radicals nih.gov |
| Relative Stability | Generally good stability nih.gov | Variable; often part of complex structures | Variable; can be reactive |
| Synthetic Accessibility | Readily prepared from ketones nih.gov | Often complex syntheses | Traditionally from ozonolysis of alkenes mdpi.com |
Analytical Methodologies for the Characterization and Quantification of 3,3,6,6 Tetraethyl 1,2,4,5 Tetroxane in Research Contexts
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
There is a lack of specific published methods detailing the use of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the routine analysis of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane. Research on related tetroxane derivatives, such as the tetramethyl analogue, utilizes these techniques for reaction monitoring and purity assessment, but the specific conditions—including column type, temperature programs, mobile phases, and retention times—for the tetraethyl compound are not documented in the available literature. Consequently, no data tables of established chromatographic methods for this compound can be provided.
Advanced Spectroscopic Characterization for Research Purposes (e.g., High-Resolution NMR for intricate structural details, FT-IR/Raman for vibrational fingerprinting)
Detailed spectroscopic data for this compound are not available in the public domain. While studies on other 3,3,6,6-tetrasubstituted-1,2,4,5-tetroxanes have utilized high-resolution Nuclear Magnetic Resonance (NMR) to determine activation parameters for ring inversion, the specific chemical shifts (¹H, ¹³C NMR) and coupling constants for the tetraethyl derivative have not been published.
Similarly, Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analyses, which provide a "vibrational fingerprint" of a molecule, have been performed on the tetramethyl analogue but not on this compound. As a result, tables of characteristic vibrational frequencies and NMR spectral data cannot be generated.
Mass Spectrometry for Molecular Identification and Fragmentation Studies in Reaction Systems
No specific mass spectrometry data, including electron ionization (EI) or other ionization methods, for this compound could be located in the searched literature. Mass spectrometry is a critical tool for confirming molecular weight and studying fragmentation patterns to elucidate molecular structure. However, without experimental data, a discussion of the specific fragmentation pathways and a data table of characteristic mass-to-charge (m/z) ratios for this particular compound cannot be compiled.
Future Research Directions and Unexplored Areas for 3,3,6,6 Tetraethyl 1,2,4,5 Tetroxane
Development of Novel and Green Synthetic Methodologies
The conventional synthesis of 3,3,6,6-tetraethyl-1,2,4,5-tetroxane, like other tetroxanes, typically involves the acid or base-catalyzed reaction of a ketone (in this case, 3-pentanone) with hydrogen peroxide. smolecule.com This approach, while effective, often suffers from drawbacks such as the use of hazardous catalysts, potential for runaway reactions, and the formation of byproducts. Future research should focus on developing safer, more efficient, and environmentally benign synthetic routes.
Key research objectives in this area include:
Catalyst Development: Exploration of novel catalytic systems, such as solid acid catalysts, zeolites, or enzymatic catalysts, could offer improved selectivity and milder reaction conditions, minimizing waste and enhancing safety.
Flow Chemistry: Implementing continuous flow synthesis methodologies could provide better control over reaction parameters (temperature, stoichiometry, reaction time), leading to higher yields and purity. The enhanced safety profile of microreactors is particularly advantageous when working with peroxides.
Solvent Effects: A systematic investigation into the use of green solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis and potentially influence the reaction pathway and product distribution.
A comparative study of different synthetic methodologies could be presented as follows:
| Methodology | Catalyst | Solvent | Potential Advantages | Research Focus |
| Conventional Batch | H₂SO₄ or NaOH | Organic Solvent | Established procedure | Optimization of existing conditions |
| Green Batch | Solid Acid (e.g., Amberlyst-15) | Green Solvent (e.g., 2-MeTHF) | Recyclable catalyst, reduced waste | Catalyst screening and solvent effects |
| Continuous Flow | Packed-bed catalyst | Ethyl Acetate | Enhanced safety, scalability, higher purity | Reactor design and optimization |
| Biocatalysis | Lipase or Peroxidase | Aqueous or Biphasic | High selectivity, mild conditions | Enzyme screening and immobilization |
Investigation of Unconventional Reaction Pathways and Intermediates
The thermal and photochemical stability of the peroxide bonds in this compound is a critical area for future investigation. Understanding its decomposition pathways is essential for handling the compound safely and for harnessing its potential as a source of reactive intermediates.
Future studies should aim to:
Elucidate Thermal Decomposition Mechanisms: Detailed kinetic and mechanistic studies of the gas-phase and solution-phase thermolysis, similar to those performed on methyl-substituted tetroxanes, are needed. nih.gov This would involve identifying the primary decomposition products and key reactive intermediates, such as ethyl radicals and oxygen-centered radicals.
Explore Photochemical Reactivity: The response of this compound to UV and visible light is largely unknown. Photolysis studies could reveal unique reaction pathways and the formation of specific intermediates not accessible through thermal methods.
Trap and Characterize Intermediates: The use of spin trapping techniques in conjunction with electron paramagnetic resonance (EPR) spectroscopy could provide direct evidence for the formation of radical intermediates. Low-temperature matrix isolation studies could also be employed to trap and spectroscopically characterize fleeting intermediates.
The expected primary intermediates from different decomposition pathways are summarized below:
| Decomposition Method | Proposed Primary Intermediates | Experimental Technique for Detection |
| Thermolysis | Ethyl radicals (•CH₂CH₃), 3-pentanone (B124093), Carbon dioxide (CO₂) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Photolysis (UV) | Ethoxy radicals (CH₃CH₂O•), Acetaldehyde | Transient Absorption Spectroscopy, EPR |
| Catalytic Decomposition | Metal-oxo species, Carbon-centered radicals | In-situ IR Spectroscopy, X-ray Absorption Spectroscopy |
Advanced Multiscale Computational Modeling and Predictive Studies
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the structure, energetics, and reactivity of this compound at the molecular level. While studies have been conducted on the tetramethyl analogue, a dedicated computational investigation of the tetraethyl derivative is warranted. nih.govresearchgate.net
Future computational work should focus on:
Conformational Analysis: Determining the preferred conformations (e.g., chair vs. twist-boat) and the energy barriers for conformational inversion. This is crucial as the conformation can significantly influence the compound's reactivity. researchgate.net
Reaction Mechanism Simulation: Using density functional theory (DFT) and ab initio methods (like MP2) to model the potential energy surfaces of decomposition and other reactions. nih.gov This can help to distinguish between different possible mechanisms (e.g., concerted vs. stepwise decomposition) and to predict activation energies.
Spectroscopic Prediction: Calculating vibrational (IR and Raman) and NMR spectra to aid in the experimental characterization of the compound and its reaction products.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments (e.g., various solvents, interfaces) to understand intermolecular interactions and their effect on reactivity and stability.
A proposed table of calculated energetic parameters for different conformers could be:
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | O-O Bond Length (Å) | C-O-O-C Dihedral Angle (°) |
| Chair | B3LYP/6-311+G(d,p) | 0.00 | Predicted Value | Predicted Value |
| Twist-Boat | B3LYP/6-311+G(d,p) | Predicted Value | Predicted Value | Predicted Value |
| Chair | MP2/aug-cc-pVTZ | 0.00 | Predicted Value | Predicted Value |
| Twist-Boat | MP2/aug-cc-pVTZ | Predicted Value | Predicted Value | Predicted Value |
Integration of Interdisciplinary Techniques for Comprehensive Mechanistic Understanding
A truly comprehensive understanding of the chemistry of this compound will require a synergistic approach that combines multiple experimental and theoretical techniques. The integration of diverse analytical methods can provide a more complete picture of reaction mechanisms, from the initial trigger to the final products.
Future research strategies should involve:
Combined Kinetic and Spectroscopic Studies: Coupling stopped-flow or quenched-flow techniques with rapid-scan spectroscopy (e.g., UV-Vis, IR) to monitor the kinetics of reactions and identify transient species in real-time.
Electrochemistry and Photochemistry: Investigating the electrochemical oxidation and reduction of the tetroxane to generate radical ions and explore their subsequent reactivity. Combining these studies with photochemical excitation could reveal novel reaction pathways.
Correlation of Experimental and Computational Data: Using experimentally determined kinetic isotope effects, activation parameters, and product distributions to benchmark and refine computational models. In turn, theoretical models can guide the design of new experiments to test specific mechanistic hypotheses.
An example of an integrated approach to studying the thermal decomposition is outlined below:
| Technique | Information Gained | Contribution to Overall Understanding |
| Gas Chromatography (GC) | Separation and quantification of volatile products | Provides product distribution and reaction kinetics. nih.gov |
| Mass Spectrometry (MS) | Identification of product structures | Confirms the identity of species detected by GC. |
| In-situ IR Spectroscopy | Monitoring of functional group changes over time | Provides real-time kinetic data and identifies transient functional groups. |
| DFT Calculations | Potential energy surface and transition state geometries | Elucidates the reaction mechanism and predicts activation barriers. |
By pursuing these future research directions, the scientific community can build a robust understanding of the fundamental chemistry of this compound, paving the way for its potential use in various chemical applications.
Q & A
Q. How is the thermal decomposition mechanism of this compound characterized in the gas phase?
- Methodology : Conduct kinetic studies in conditioned Pyrex reactors with inert gas (e.g., n-octane) to isolate unimolecular pathways. First-order kinetics are typical, with activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots. Gas chromatography (GC) monitors reactant decay and product formation (e.g., carbonyl compounds). Compare experimental ΔH‡ values with computational (DFT, MP2) O–O bond dissociation energies to infer stepwise vs. concerted mechanisms .
Q. What spectroscopic and calorimetric techniques are used to confirm the molecular structure and stability of this compound?
- Methodology :
- IR/UV-Vis : Assign O–O and C–O vibrational modes (e.g., 800–900 cm⁻¹ for peroxides) and electronic transitions (n→σ* for peroxidic bonds) .
- Combustion Calorimetry : Measure enthalpy of formation (ΔHf) via macrocalorimetry, correcting for sublimation enthalpy using vapor pressure data and the Clapeyron-Clausius equation .
- X-ray Crystallography : Resolve chair vs. twist-boat conformations, though ethyl groups may complicate crystal growth .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the thermal decomposition kinetics of tetraethyl tetroxane?
- Methodology : Perform comparative kinetic studies in solvents of varying polarity (e.g., chlorobenzene vs. 2-methoxyethanol). Analyze rate constants (k) and activation parameters to assess solvent effects on transition-state stabilization. Steric and inductive effects from ethyl groups can be modeled via Hammett plots or NBO analysis to quantify electronic contributions .
Q. What computational methods are most reliable for predicting the conformational stability of tetraethyl tetroxane?
- Methodology :
- DFT (B3LYP/6-311G(d,p)) : Optimize chair and twist-boat conformers, comparing energy differences (ΔE) and spin contamination (S²) .
- Molecular Dynamics (MD) : Simulate solvent-solute interactions to assess conformational flexibility in solution .
- NBO Analysis : Identify hyperconjugative interactions (e.g., anomeric effects) stabilizing specific conformers .
Q. How can contradictions between experimental and computational decomposition mechanisms be resolved?
- Methodology : Cross-validate stepwise mechanisms (homolytic O–O cleavage) observed experimentally with theoretical activation energies. For example, if DFT predicts a concerted pathway but kinetic data show biradical intermediates, re-evaluate basis set adequacy or solvent effects in simulations .
Q. What strategies are effective in evaluating the biological activity of tetraethyl tetroxane derivatives, such as antimalarial potential?
- Methodology :
- In Vitro Assays : Test against Plasmodium falciparum clones, comparing IC₅₀ values to artemisinin derivatives .
- In Vivo Models : Use Plasmodium berghei-infected mice to assess curative doses (e.g., 320–640 mg/kg) and toxicity profiles .
- SAR Studies : Modify substituents (e.g., ethyl to phenyl) to correlate electronic properties with bioactivity .
Methodological Notes
- Kinetic Data Interpretation : Always correct for secondary radical reactions at high conversions (>60%) using low initial concentrations to isolate primary decomposition pathways .
- Conformational Analysis : For ethyl-substituted tetroxanes, expect reduced chair-twist energy gaps compared to methyl analogs, as bulkier substituents may favor twist conformers .
- Computational Benchmarks : Validate DFT methods against gas-phase electron diffraction data for bond lengths (e.g., O–O ≈ 1.463 Å) and dihedral angles (e.g., φ(C-O-O-C) ≈ 63.7°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
